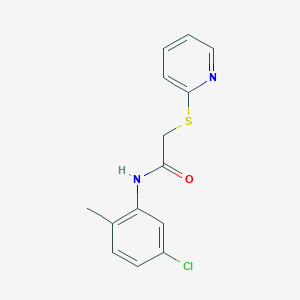![molecular formula C17H20N2O3S B5787687 N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5787687.png)
N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide, commonly known as MI-192, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. MI-192 is a member of the benzamide family of compounds, which are known for their ability to inhibit histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of tumor suppressor genes. MI-192 has shown promise as a potent and selective inhibitor of HDACs, making it a promising candidate for further research.
Mecanismo De Acción
MI-192 inhibits N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide by binding to the catalytic domain of the enzyme and blocking its activity. HDAC inhibitors have been shown to induce hyperacetylation of histones, which can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MI-192 has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models. MI-192 has also been shown to enhance the antitumor activity of other anticancer agents, such as cisplatin and doxorubicin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MI-192 is its potency and selectivity for N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide, which makes it a useful tool for studying the role of N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide in cancer biology. However, one limitation of MI-192 is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on MI-192. One area of interest is the development of more soluble analogs of MI-192, which could improve its utility as a research tool. Another area of interest is the investigation of the potential synergistic effects of MI-192 with other anticancer agents, such as immune checkpoint inhibitors. Finally, further studies are needed to better understand the molecular mechanisms underlying the antitumor effects of MI-192, which could lead to the development of more effective cancer therapies.
Métodos De Síntesis
The synthesis of MI-192 involves several steps, starting with the reaction of 4-isopropylphenylboronic acid with 4-bromo-2-nitroaniline to form 4-isopropylphenyl(4-bromo-2-nitrophenyl)boronic acid. This compound is then reduced to the corresponding amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with methylsulfonyl chloride and 4-aminobenzamide to form MI-192.
Aplicaciones Científicas De Investigación
MI-192 has been extensively studied for its potential applications in cancer treatment. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, making them a promising class of anticancer agents. MI-192 has been shown to be a potent and selective inhibitor of N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide, and has demonstrated antitumor activity in a variety of cancer cell lines and animal models.
Propiedades
IUPAC Name |
4-(methanesulfonamido)-N-(4-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12(2)13-4-8-15(9-5-13)18-17(20)14-6-10-16(11-7-14)19-23(3,21)22/h4-12,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIXSLODJLXXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N'-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5787605.png)
![4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5787609.png)

![N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5787624.png)





![3-[(diethylamino)sulfonyl]-4-methyl-N-2-pyridinylbenzamide](/img/structure/B5787668.png)

![1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5787696.png)
![{[methyl(methylsulfonyl)amino]methyl}(2-phenylethyl)phosphinic acid](/img/structure/B5787702.png)
